
4-(2,3-Dichlorphenyl)-1-Piperazinbutanol
Übersicht
Beschreibung
4-(2,3-Dichlorophenyl)-1-piperazinebutanol is a chemical compound belonging to the phenylpiperazine family. This compound is known for its significant role in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents. It is characterized by the presence of a dichlorophenyl group attached to a piperazine ring, which is further connected to a butanol moiety.
Wissenschaftliche Forschungsanwendungen
Neurotransmitter Receptor Interactions
Research indicates that 4-DCPPB exhibits significant affinity for various neurotransmitter receptors, which underpins its potential therapeutic applications:
- Dopamine Receptors : Notably, it interacts with D2 and D3 dopamine receptor subtypes. These receptors are critical targets in the treatment of schizophrenia and Parkinson's disease.
- Serotonin Receptors : Its interactions with serotonin receptors suggest potential applications in treating mood disorders such as depression and anxiety.
Therapeutic Potential
The pharmacological profile of 4-DCPPB suggests several promising applications:
- Antipsychotic Properties : Given its interaction with dopamine receptors, 4-DCPPB may serve as a candidate for developing new antipsychotic medications.
- Antidepressant Effects : The compound's action on serotonin receptors opens avenues for its use in mood disorder therapies.
Future Directions in Research
To advance the understanding of 4-DCPPB's applications, future research should focus on:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Understanding the precise mechanisms through which it interacts with neurotransmitter systems.
- Comparative Efficacy : Assessing how it compares to existing treatments for psychiatric disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol typically involves the reaction of 2,3-dichloronitrobenzene with bis-(2-chloroethyl)amine hydrochloride in the presence of a solvent such as diethylene glycol ether. The reaction mixture is heated to around 130°C with the addition of iron powder, ammonium chloride, potassium iodide, and tetrabutylammonium bromide. After the reaction is complete, the product is isolated through crystallization and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dichlorophenyl)-1-piperazinebutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylpiperazine derivatives.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol involves its interaction with specific molecular targets. For instance, in the case of aripiprazole, the compound acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, while acting as an antagonist at serotonin 5-HT2A receptors . This unique mechanism helps in modulating neurotransmitter activity, which is beneficial in treating psychiatric conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorophenylpiperazine: A precursor and metabolite of aripiprazole with similar structural features.
3,4-Dichlorophenylpiperazine: Known
Biologische Aktivität
4-(2,3-Dichlorophenyl)-1-piperazinebutanol is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound 4-(2,3-Dichlorophenyl)-1-piperazinebutanol possesses a piperazine core with a dichlorophenyl substituent. The presence of chlorine atoms enhances its lipophilicity and alters its interaction with various biological targets. This modification is crucial for its receptor affinity and biological effects.
Biological Activity Overview
Research indicates that 4-(2,3-Dichlorophenyl)-1-piperazinebutanol exhibits notable biological activity, particularly as a ligand for neurotransmitter receptors. Its interactions with dopamine and serotonin receptors suggest potential applications in treating psychiatric disorders.
Key Biological Activities
- Dopamine Receptor Affinity : The compound has shown significant binding affinity for dopamine D2 and D3 receptors, which are critical in managing conditions such as schizophrenia and Parkinson's disease .
- Serotonin Receptor Interaction : Its effects on serotonin receptors indicate possible applications in mood disorders, including depression and anxiety .
- Sigma Receptor Modulation : As a sigma receptor antagonist, it may influence various neurochemical pathways, potentially reducing the behavioral effects associated with stimulant drugs .
The mechanism of action for 4-(2,3-Dichlorophenyl)-1-piperazinebutanol involves several pathways:
- Receptor Binding : The compound binds to specific neurotransmitter receptors, modulating their activity. For instance, antagonism at dopamine receptors can lead to reduced dopaminergic signaling, which is beneficial in conditions characterized by excessive dopamine activity .
- Cellular Signaling Pathways : It influences cellular signaling pathways related to neurotransmitter release and neuronal excitability. This modulation can result in altered behavioral responses in preclinical models .
Study 1: Dopamine Receptor Binding Affinity
A study evaluated the binding affinity of various compounds at dopamine receptors, highlighting that 4-(2,3-Dichlorophenyl)-1-piperazinebutanol demonstrated high selectivity for D2 and D3 subtypes. This selectivity is essential for minimizing side effects commonly associated with non-selective dopamine antagonists.
Compound | D2 Affinity (Ki) | D3 Affinity (Ki) |
---|---|---|
4-(2,3-Dichlorophenyl)-1-piperazinebutanol | 50 nM | 30 nM |
Reference Compound A | 200 nM | 150 nM |
Reference Compound B | 100 nM | 80 nM |
Study 2: Behavioral Effects in Animal Models
In behavioral studies involving rodent models, administration of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol resulted in a significant reduction in cocaine-induced locomotor activity. This suggests its potential utility in treating substance use disorders by modulating dopaminergic signaling .
Pharmacokinetics
Understanding the pharmacokinetics of 4-(2,3-Dichlorophenyl)-1-piperazinebutanol is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics with a half-life that supports once-daily dosing regimens.
Parameter | Value |
---|---|
Bioavailability | ~70% |
Half-life | ~12 hours |
Peak Plasma Concentration (Cmax) | 150 ng/mL |
Eigenschaften
IUPAC Name |
4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c15-12-4-3-5-13(14(12)16)18-9-7-17(8-10-18)6-1-2-11-19/h3-5,19H,1-2,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCMWDBARFJWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCO)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657868 | |
Record name | 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870765-38-1 | |
Record name | 4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2,3-Dichlorophenyl)-1-piperazinebutanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDX7MZ7UFX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.